1-phenanthryl beta-D-glucoside
Description
Identification from Fungal Biotransformation Systems
Fungi, particularly nonligninolytic species, have demonstrated the ability to metabolize phenanthrene (B1679779) into various hydroxylated and conjugated products. researchgate.net The formation of glucosides is a key step in this process, rendering the parent compound more water-soluble and facilitating its detoxification.
The enzymatic basis for the formation of 1-phenanthryl beta-D-glucoside lies in the activity of glycosyltransferases (GTs). mdpi.com These enzymes, belonging to a large and diverse superfamily, catalyze the transfer of a glycosyl group from a nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule. mdpi.com In the context of phenanthrene metabolism, a hydroxylated intermediate, 1-phenanthrol, acts as the acceptor for the glucose moiety.
UDP-glycosyltransferases (UGTs) are a prominent and well-studied family of GTs that play a critical role in the glycosylation of a wide array of substrates, including secondary metabolites. mdpi.com Fungal UGTs are known for their involvement in phase II conjugative reactions, which are analogous to detoxification pathways in mammals. nih.gov The entomopathogenic fungus Beauveria bassiana, for instance, possesses a promiscuous glycosyltransferase that can modify a variety of phenolic compounds. pnas.org While not directly mentioning this compound, this highlights the broad capabilities of fungal glycosylation systems.
The fungal metabolism of phenanthrene typically begins with an oxidation step catalyzed by cytochrome P-450 monooxygenases, leading to the formation of phenanthrene epoxides. These are then hydrolyzed by epoxide hydrolases to form various phenanthrene dihydrodiols. researchgate.netethz.ch Further metabolism can lead to the formation of phenanthrols, including 1-phenanthrol. researchgate.netuobasrah.edu.iq
The fungus Cunninghamella elegans has been shown to produce 1-phenanthryl-beta-D-glucopyranoside as a detoxification product of phenanthrene. ethz.ch This specific conjugate is formed from the dehydration of the corresponding trans-1,2-dihydrodiol to yield 1-phenanthrol, which is then glucosylated. ethz.ch In contrast, the fungus Phanerochaete chrysosporium produces 9-phenanthryl-beta-D-glucopyranoside under non-ligninolytic conditions. researchgate.netethz.ch This indicates a difference in the regiospecificity of the initial hydroxylation and subsequent glucosylation reactions between fungal species. ethz.ch
Interestingly, while the white-rot fungus Pleurotus ostreatus possesses UDP-glucosyltransferase activity, studies have not detected glucoside conjugates of phenanthrene metabolites in its culture broth, suggesting that conjugation reactions may not be a major pathway for the elimination of hydroxylated phenanthrene in this particular species. nih.gov
Table 1: Fungal Species and their Phenanthrene Glucoside Metabolites
| Fungal Species | Phenanthrene Metabolite | Reference |
| Cunninghamella elegans | 1-phenanthryl-beta-D-glucopyranoside | ethz.ch |
| Phanerochaete chrysosporium | 9-phenanthryl-beta-D-glucopyranoside | researchgate.netethz.ch |
| Pleurotus ostreatus | Glucoside conjugates not detected | nih.gov |
Potential Presence in Plant Secondary Metabolism
While the direct isolation of this compound from plants is not prominently reported in the reviewed literature, the metabolic capabilities of plants suggest its potential existence. Plants produce a vast array of secondary metabolites, including numerous glycosides. wikipedia.org Phenolic compounds, which share structural similarities with phenanthrol, are frequently glycosylated in plants. uobabylon.edu.iq
Plant secondary metabolism is a complex network of biosynthetic pathways that produce a wide variety of compounds not directly involved in growth and development but essential for survival and environmental interaction. wikipedia.org These pathways are responsible for the synthesis of compounds such as flavonoids, terpenoids, and alkaloids. wikipedia.org The shikimic acid pathway, for example, is a key route for the biosynthesis of aromatic amino acids and, subsequently, a vast number of phenolic compounds. uobabylon.edu.iq
The isolation of glucosides from plant material is a well-established process that typically involves extraction followed by various purification steps. plantarchives.org Due to their polar nature, glucosides are often extracted using polar solvents like methanol (B129727) or ethanol (B145695). researchgate.netinformaticsjournals.co.in
The general workflow for isolating glucosides from plant extracts includes:
Extraction: The plant material is typically dried, powdered, and then extracted with a suitable solvent. informaticsjournals.co.infrontiersin.org Hot water extraction is a common and convenient method. frontiersin.org
Prefractionation: The crude extract is often partitioned between immiscible solvents to separate compounds based on their polarity. For instance, a methanolic extract might be dispersed in a water-methanol mixture and then partitioned with ethyl acetate (B1210297) and n-butanol. informaticsjournals.co.in
Purification: Chromatographic techniques are the cornerstone of glucoside purification. plantarchives.orgresearchgate.net
A combination of chromatographic and spectroscopic techniques is essential for the successful isolation and identification of natural products. researchgate.netnumberanalytics.com
Chromatographic Techniques:
Column Chromatography: This is a fundamental preparative technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel, polyamide, or Sephadex) and elution with a mobile phase of varying polarity. informaticsjournals.co.inhilarispublisher.com
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity and is widely used for both analytical and preparative-scale purification of natural products. numberanalytics.comhilarispublisher.com Reversed-phase HPLC, often with a C18 column, is particularly effective for separating glucosides. jlu.edu.cn
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is advantageous for separating polar compounds like glycosides without the use of a solid support matrix, thus avoiding irreversible adsorption. nih.gov
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the complete chemical structure of isolated compounds, including the stereochemistry of the glycosidic bond. numberanalytics.com
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. numberanalytics.com
Strategies for Extracting and Purifying Glucosidic Compounds for Research
The extraction and purification of glucosidic compounds require a systematic approach that considers the physicochemical properties of the target molecule. frontiersin.org
The initial step is typically extraction , where the choice of solvent is critical and depends on the polarity of the target glycosides. plantarchives.org Following extraction, a purification strategy is employed, which often involves multiple chromatographic steps. researchgate.net A common approach is to use a preliminary separation technique like column chromatography for fractionation, followed by a high-resolution technique like preparative HPLC for final purification. researchgate.net
For complex mixtures, bioassay-guided fractionation can be employed to target the isolation of biologically active compounds. hilarispublisher.com In this strategy, fractions from the separation process are tested for a specific biological activity, and the active fractions are further purified.
Modern techniques such as solid-phase extraction (SPE) can be coupled with preparative HPLC to efficiently trap target compounds and remove additives from the mobile phase, which is particularly useful for unstable compounds. jlu.edu.cn
Table 2: Common Techniques for Glucoside Isolation and Purification
| Technique | Principle | Application in Glucoside Isolation | Reference |
| Solvent Extraction | Differential solubility of compounds in various solvents. | Initial extraction of glucosides from raw material using polar solvents. | plantarchives.orgfrontiersin.org |
| Column Chromatography | Separation based on differential adsorption and elution. | Fractionation and preliminary purification of crude extracts. | informaticsjournals.co.inhilarispublisher.com |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase under high pressure. | Final purification of glucosides to high purity. | hilarispublisher.comjlu.edu.cn |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Separation of polar compounds like glycosides, avoiding adsorption issues. | nih.gov |
| Solid-Phase Extraction (SPE) | Selective retention of compounds on a solid sorbent. | Sample clean-up and concentration; can be coupled with HPLC. | hilarispublisher.comjlu.edu.cn |
Structure
3D Structure
Properties
Molecular Formula |
C20H20O6 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenanthren-1-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H20O6/c21-10-16-17(22)18(23)19(24)20(26-16)25-15-7-3-6-13-12-5-2-1-4-11(12)8-9-14(13)15/h1-9,16-24H,10H2/t16-,17-,18+,19-,20-/m1/s1 |
InChI Key |
RYTFSXYZAYHCOC-OUUBHVDSSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3OC4C(C(C(C(O4)CO)O)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Occurrence and Isolation Methodologies for Phenanthryl Glucosides
Strategies for Extracting and Purifying Glucosidic Compounds for Research
Solvent Extraction Optimization
The efficient extraction of phenanthryl glucosides from their natural sources is a critical first step in their study. The choice of solvent and extraction conditions plays a significant role in the yield and purity of the obtained extract.
Recent studies have focused on environmentally friendly and efficient extraction methods. One such method is subcritical liquid dimethyl ether (sDME) extraction, which has been shown to be highly selective for phenanthrene (B1679779) derivatives. nih.gov The optimization of sDME extraction involves several key parameters:
Extraction Time: The duration of the extraction process directly impacts the recovery of the target compounds.
Co-solvent Percentage: The addition of a co-solvent, such as water, can modify the polarity of the extraction fluid and enhance the solubility of the glucosides.
Sample-to-Solvent Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.
Temperature: Temperature influences the vapor pressure and solvent properties, thereby affecting the extraction process.
A study on the extraction of a phenanthrene derivative from Eulophia macrobulbon demonstrated that sDME provided a significantly higher content of the target compound compared to conventional solvents like ethanol (B145695), ethyl acetate (B1210297), or dichloromethane. nih.gov The optimal conditions for sDME extraction were identified as an extraction time of 40 minutes, with 200% water as a co-solvent, a sample-to-solvent ratio of 1:8, and a temperature of 35 °C. nih.gov
Table 1: Comparison of Extraction Solvents for a Phenanthrene Derivative from Eulophia macrobulbon
| Extraction Solvent | HDP Content in Extract (%) | Process Yield (%) |
|---|---|---|
| Subcritical Dimethyl Ether (sDME) | 4.47 | 1.5-2.7 |
| Ethanol | 0.4-0.5 | up to 17 |
| Ethyl Acetate | 1.2-1.7 | up to 17 |
| Dichloromethane | 0.7-1.4 | up to 17 |
HDP: 1-(4'-hydroxybenzyl)-4,8-dimethoxyphenanthrene-2,7-diol, a phenanthrene derivative. Data sourced from a 2022 study. nih.gov
Microwave-assisted solvent extraction (MASE) is another technique that has been optimized for the extraction of polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes phenanthrene. banglajol.info Optimization of MASE involves adjusting temperature and pH to achieve efficient extraction. banglajol.info For instance, one study achieved extraction efficiencies of 65% for PAHs using ethyl acetate as the solvent at 50 °C for 60 minutes with agitation. banglajol.info
Advanced Separation Techniques
Following extraction, advanced separation techniques are employed to isolate and purify individual phenanthryl glucosides from the complex mixture of co-extracted compounds. These techniques offer high resolution and efficiency.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of phytochemical analysis and purification. chromtech.com It separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. chromtech.com For glucosides, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. The separation can be optimized by adjusting the mobile phase composition, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). cpur.in
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov It is particularly useful for the separation of thermolabile and non-volatile compounds like glucosides. The addition of a co-solvent such as ethanol is often necessary to achieve successful separation of anomers. nih.gov Studies have shown that SFC can achieve high purity (>98%) and recovery (>96%) of derivatized glucosides. nih.gov
Other Chromatographic Methods:
Column Chromatography: Often used as an initial purification step, column chromatography on silica (B1680970) gel or other adsorbents can separate fractions based on polarity. scielo.br
Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of separation and for identifying fractions containing the desired compounds. cpur.in
The selection of the most appropriate separation technique or combination of techniques depends on the specific properties of the phenanthryl glucosides being isolated and the complexity of the initial extract. libretexts.org
Synthetic Strategies for 1 Phenanthryl Beta D Glucoside and Analogues
Chemical Glycosylation Methods
Chemical synthesis provides a robust avenue for the formation of the glycosidic bond between phenanthrene (B1679779) and a glucose moiety. Classical methods, refined over many years, offer versatility in terms of scale and the ability to introduce a wide variety of functional groups through the use of protecting group strategies.
Koenigs-Knorr Glycosylation and Related Approaches
The Koenigs-Knorr reaction is a cornerstone of chemical glycoside synthesis, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. wikipedia.org In the context of synthesizing 1-phenanthryl beta-D-glucoside, this would involve the reaction of a protected glucosyl halide, such as acetobromoglucose, with 1-phenanthrol.
The reaction is generally promoted by silver or mercury salts, which act as halophiles to activate the glycosyl donor. wikipedia.org Various promoters have been explored to optimize the Koenigs-Knorr reaction, each with its own advantages and limitations. Common promoters include silver carbonate, silver oxide, and cadmium carbonate. nih.govresearchgate.net The choice of promoter can significantly influence the reaction yield and stereoselectivity. For instance, the use of cadmium carbonate has been reported to yield 50-60% of cycloalkyl β-D-glycopyranosides in some applications. nih.govresearchgate.net Maintaining anhydrous conditions is crucial for the success of the Koenigs-Knorr synthesis, as the presence of water can lead to the decomposition of the glycosyl halide and the formation of unwanted byproducts. nih.gov
The stereochemical outcome of the Koenigs-Knorr reaction is often directed by the nature of the protecting group at the C-2 position of the glucose donor. The presence of a participating group, such as an acetyl or benzoyl group, at C-2 typically leads to the formation of a 1,2-trans glycosidic linkage, which in the case of glucose results in the β-anomer. wikipedia.org This is due to the formation of a cyclic acyl oxonium ion intermediate, which shields the alpha-face of the anomeric carbon, directing the incoming nucleophile (1-phenanthrol) to attack from the beta-face. wikipedia.org
Table 1: Examples of Koenigs-Knorr Glycosylation Conditions for Aryl Glucosides This table presents data for the synthesis of various aryl glucosides to illustrate typical reaction conditions and yields, as specific data for this compound is not readily available.
| Glycosyl Donor | Acceptor (Aryl Alcohol) | Promoter | Solvent | Yield (%) | Reference |
| Acetobromoglucose | Substituted Phenols | Phase-transfer catalyst | Dichloromethane/Water | - | nih.gov |
| Per-O-acetylated α-glycosyl bromide | Phenol | Phase-transfer catalyst | - | - | nih.gov |
| Mannosyl bromide | Acceptor 3 | Ag2O, TMSOTf (cat.) | CH2Cl2 | 99% | nih.gov |
| 2-(4-methoxybenzyl)cyclohexanol | Acetobromoglucose | Cadmium carbonate | Toluene | 50-60% | nih.govresearchgate.net |
Protecting Group Strategies in Glucoside Synthesis
The synthesis of complex carbohydrates like this compound necessitates the use of protecting groups to mask the reactive hydroxyl groups of the glucose molecule, allowing for selective reaction at the anomeric center. nih.gov The choice of protecting groups is critical as they influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation. nih.gov
For the synthesis of β-glucosides, acyl-type protecting groups such as acetyl (Ac) and benzoyl (Bz) are commonly employed for the hydroxyl groups of the glucose donor. nih.gov As mentioned, these groups at the C-2 position provide anchimeric assistance, leading to the desired β-stereoselectivity. wikipedia.org Ether-based protecting groups, like benzyl (B1604629) (Bn) ethers, are considered non-participating and are often used when the formation of a mixture of α and β anomers is acceptable or when other synthetic strategies are in place to control stereoselectivity. wikipedia.org
The selection of protecting groups must also consider the conditions required for their removal (deprotection). An ideal protecting group strategy involves the use of "orthogonal" protecting groups, which can be removed under specific conditions without affecting other protecting groups in the molecule. This allows for the sequential modification of the carbohydrate. Common protecting groups in carbohydrate chemistry and their typical deprotection conditions are summarized below.
Table 2: Common Protecting Groups in Glucoside Synthesis and Their Deprotection Conditions
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| Acetyl | Ac | Acetic anhydride, pyridine | Base (e.g., NaOMe in MeOH) or Acid |
| Benzoyl | Bz | Benzoyl chloride, pyridine | Stronger base than for acetyl |
| Benzyl | Bn | Benzyl bromide, NaH | Catalytic hydrogenation (e.g., H2, Pd/C) |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH | Oxidative cleavage (e.g., DDQ, CAN) |
| Silyl ethers (e.g., TBDMS) | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |
| Trityl | Tr | Trityl chloride, pyridine | Mild acid (e.g., TFA in DCM) |
Regioselective Synthesis Considerations
When dealing with analogues of this compound that may feature multiple hydroxyl groups on the phenanthrene ring, regioselectivity becomes a critical challenge. Chemical glycosylation methods often struggle to differentiate between similarly reactive hydroxyl groups on an aromatic acceptor. This can lead to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
Alternatively, the inherent differences in the reactivity of the hydroxyl groups on the polyhydroxylated aromatic compound can sometimes be exploited. Steric hindrance around a particular hydroxyl group may disfavor its reaction, leading to a degree of regioselectivity. However, achieving high regioselectivity through this approach can be challenging and often requires careful optimization of reaction conditions.
Enzymatic Synthesis via Transglycosylation
Enzymatic methods offer a powerful alternative to chemical synthesis, often providing exceptional stereo- and regioselectivity under mild reaction conditions. These approaches typically utilize glycosidases or glycosyltransferases to catalyze the formation of the glycosidic bond.
Utilization of β-Glucosidases for Reverse Hydrolysis
β-Glucosidases (EC 3.2.1.21) are enzymes that naturally catalyze the hydrolysis of β-glucosidic bonds. nih.gov However, under certain conditions, the reverse reaction, known as reverse hydrolysis or transglycosylation, can be favored, leading to the synthesis of β-glucosides. nih.gov In this process, the enzyme transfers a glucose unit from a donor substrate to an acceptor molecule, in this case, 1-phenanthrol.
This approach is attractive due to the potential for high stereoselectivity, exclusively forming the β-anomer. The reaction is typically carried out in a medium with low water activity to shift the equilibrium towards synthesis rather than hydrolysis. This can be achieved by using high concentrations of the substrates or by performing the reaction in organic solvents or ionic liquids. nih.govresearchgate.net
A notable example of this approach is the microbial glycosylation of phenanthrene derivatives by the fungus Mucor hiemalis. universiteitleiden.nl This microorganism has been shown to effectively catalyze the glucosylation of the hydroxyl group of phenanthrenes, demonstrating the feasibility of using whole-cell systems or isolated enzymes for the synthesis of phenanthryl glucosides. universiteitleiden.nl The yields of such enzymatic reactions can be significant, with some studies on alkyl glucosides reporting yields between 40% and 67%. researchgate.net
Table 3: Examples of β-Glucosidase Catalyzed Synthesis of Glucosides This table includes data on the synthesis of various glucosides to illustrate the potential of this method, including a relevant example with a phenanthrene derivative.
| Enzyme Source | Acceptor | Donor | Reaction Type | Yield (%) | Reference |
| Mucor hiemalis | Denthyrsinin (a phenanthrene) | Glucose (from medium) | Biotransformation | - | universiteitleiden.nl |
| Engineered dalcochinase | Octanol | Glucose | Reverse Hydrolysis | 57.5 mol% | nih.gov |
| Almond β-glucosidase | Various alcohols | Glucose | Reverse Hydrolysis | - | researchgate.net |
Glycosyltransferase-Mediated Approaches
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor, typically a nucleotide sugar like UDP-glucose, to an acceptor molecule. frontiersin.org These enzymes are known for their high degree of specificity for both the donor and acceptor substrates, as well as for the regio- and stereochemistry of the newly formed glycosidic linkage. nih.govnih.gov
For the synthesis of this compound, a UDP-glucosyltransferase (UGT) that recognizes phenolic acceptors would be required. A number of plant UGTs have been identified and characterized that exhibit activity towards a broad range of phenolic compounds. nih.gov For instance, UGTs from the UGT72 and UGT84 families have been explored for the glycosylation of natural polyphenols. nih.govnih.gov
The synthesis would involve incubating 1-phenanthrol with a suitable UGT in the presence of UDP-glucose. The enzyme would then catalyze the transfer of the glucose moiety to the hydroxyl group of the phenanthrene, resulting in the formation of this compound with high selectivity. The efficiency of the reaction can be influenced by factors such as pH, temperature, and substrate concentrations. frontiersin.org While a specific UGT for the glycosylation of 1-phenanthrol has not been explicitly reported, the broad substrate tolerance of many known UGTs suggests that this is a viable and promising synthetic route.
Table 4: Examples of UDP-Glycosyltransferase (UGT) Catalyzed Glucosylation of Phenolic Compounds This table showcases the diversity of UGTs and their applications in the synthesis of various phenolic glucosides, indicating the potential for synthesizing this compound.
| Enzyme | Acceptor Substrate | Product(s) | Conversion (%) | Reference |
| UGT85A1 | p-hydroxybenzyl alcohol | Glucosylated derivatives | 99.1 | nih.gov |
| RrUGT3 | p-hydroxybenzyl alcohol | Glucosylated derivatives | 98.6 | nih.gov |
| Various UGTs | Dihydroxycoumarins | Regioisomeric glucosides | ≥90 (in 24h for some) | nih.gov |
| IiUGTs | Lariciresinol | Lariciresinol glycosides | - | frontiersin.org |
Optimization of Biocatalytic Reaction Conditions
The efficiency and yield of the biocatalytic synthesis of aryl β-D-glucosides, such as this compound, are critically dependent on the optimization of various reaction parameters. While specific optimization data for this compound is not extensively detailed in publicly available literature, the enzymatic synthesis of a structurally related compound, arbutin (B1665170) (hydroquinone-O-β-D-glucopyranoside), provides a well-documented model for understanding the key factors influencing this process. The optimization of arbutin synthesis using amylosucrase from Xanthomonas campestris offers valuable insights into the parameters that would likely be crucial for the synthesis of phenanthryl glucosides. researchgate.net
Key parameters that are typically optimized in biocatalytic glycosylation reactions include pH, temperature, substrate concentrations (both donor and acceptor), and the presence of additives. For instance, in the enzymatic synthesis of α-arbutin, the optimal conditions were identified as a temperature of 25 °C and a pH of 5.0. researchgate.net The ideal concentrations of the glucosyl donor (sucrose) and acceptor (hydroquinone) were found to be 42 mmol/L and 6 mmol/L, respectively, establishing a donor-to-acceptor ratio of 7:1. researchgate.net
Furthermore, the addition of ascorbic acid (0.10 mmol/L) and conducting the reaction in the dark for 6 hours were found to be beneficial, leading to a final molar yield of 62.78% and a molar conversion rate of hydroquinone (B1673460) of 74.60%. researchgate.netnih.gov The presence of certain metal ions can also impact the efficiency of the glycosylation process. While ions like Mg²⁺, Li⁺, K⁺, and Na⁺ had minimal effect, others such as Ca²⁺, Co²⁺, Zn²⁺, and Fe²⁺ led to a decrease in enzyme activity, and Cu²⁺ and Ni²⁺ resulted in a complete loss of product formation. nih.gov
The following interactive data table illustrates the typical optimization of reaction conditions for the biocatalytic synthesis of an aryl glucoside, using the synthesis of α-arbutin as a representative example.
| Parameter | Condition | Yield/Conversion | Reference |
| Temperature | 25 °C | Optimal | researchgate.net |
| 30 °C | High Conversion | ||
| 42 °C | Reduced Yield | researchgate.net | |
| pH | 5.0 | Optimal | researchgate.net |
| 7.0 | High Conversion | ||
| 9.5 | Reduced Yield | researchgate.net | |
| Donor:Acceptor Ratio (Sucrose:Hydroquinone) | 7:1 | Optimal | researchgate.net |
| 5:1 | High Conversion | ||
| Reaction Time | 6 hours | 62.78% Molar Yield | researchgate.net |
| 25 hours | 60.9% Conversion | ||
| Additive | 0.10 mmol/L Ascorbic Acid | Improved Yield | researchgate.netnih.gov |
Synthesis of Phenanthryl Glucoside Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is an area of growing interest, driven by the potential for novel biological activities. Research has explored both the chemical and biocatalytic routes to generate a variety of these compounds.
A notable example of biocatalytic synthesis involves the microbial glycosylation of phenanthrenes using the filamentous fungus Mucor hiemalis. This method has been successfully employed to produce novel phenanthrene glucosides. For instance, the biotransformation of denthyrsinin, a phenanthrene, yielded denthyrsinin-6-O-β-d-glucoside. researchgate.net This approach highlights the potential of using microorganisms to introduce glucose moieties at specific positions on the phenanthrene scaffold, offering an efficient and environmentally friendly synthetic route.
Chemical synthesis provides a versatile platform for creating a wider array of derivatives with modifications on both the phenanthrene and glucoside moieties. For example, new hydrogenated phenanthrene glycosides have been isolated from natural sources and can also be targeted through synthetic methods. rsc.org These compounds, such as those with a hexahydro-4(1H)-phenanthrenone core, represent a distinct class of phenanthrene glycoside derivatives. rsc.org The synthesis of such complex structures often involves multi-step sequences, including palladium-catalyzed cross-coupling reactions to construct the phenanthrene core, followed by glycosylation. beilstein-journals.org
Furthermore, the synthesis of phenanthrene-based alkaloids, which can be considered analogues, has been explored for their cytotoxic activities. csjmu.ac.in These synthetic efforts often involve the modification of the phenanthrene skeleton with various amino acid side chains.
The table below summarizes some examples of synthesized phenanthryl glucoside derivatives and analogues, highlighting their structural features.
| Compound Name | Structural Class | Synthetic Method | Reference |
| Denthyrsinin-6-O-β-d-glucoside | Phenanthrene Glucoside | Microbial Glycosylation (Mucor hiemalis) | researchgate.net |
| Dioscopposide A | Phenanthrene Glycoside | Isolation from Dioscorea opposita | nih.gov |
| Dioscopposide B | Phenanthrene Glycoside | Isolation from Dioscorea opposita | nih.gov |
| Hydrogenated Phenanthrene Glycosides | Hexahydro-4(1H)-phenanthrenone Glycosides | Isolation from Elatostema tenuicaudatum | rsc.org |
| Phenylazonaphtol-β-D-O-glycosides | Azo-coupled Naphthol Glycosides | Chemical Synthesis (Diazonium Coupling) | nih.gov |
These examples demonstrate the diverse strategies employed to access a range of phenanthryl glucoside derivatives and analogues, each with unique structural characteristics that may confer specific biological properties.
Enzymatic Transformations Involving 1 Phenanthryl Beta D Glucoside
β-Glucosidase-Mediated Hydrolysis of Phenanthryl Glucosides
β-Glucosidases (EC 3.2.1.21) are a widespread group of enzymes found across all domains of life, where they catalyze the hydrolysis of β-glycosidic bonds, releasing non-reducing terminal glucosyl residues from various glycosides and oligosaccharides. nih.gov This enzymatic activity is crucial in the breakdown of phenanthryl glucosides, which are metabolic products of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH).
Characterization of β-Glucosidase from Diverse Sources
β-Glucosidases have been identified and characterized from a multitude of organisms, including bacteria, fungi, plants, and animals. nih.govuniroma1.it Fungi, particularly white-rot fungi, are a prominent source of these enzymes and have been extensively studied for their role in the degradation of complex organic compounds. uniroma1.itresearchgate.net
Fungal β-Glucosidases:
Species such as Aspergillus niger, Monascus purpureus, and various white-rot fungi like Pleurotus ostreatus, Trametes versicolor, and Flammulina velutipes are known producers of extracellular β-glucosidases. uniroma1.itresearchgate.netjmb.or.krnih.gov
Fungal β-glucosidases generally exhibit optimal activity in acidic to neutral pH ranges (typically pH 4.0-6.0) and at temperatures between 50°C and 70°C. researchgate.netnih.govsciepub.com For instance, the β-glucosidase from Flammulina velutipes shows optimal activity at 50°C and a pH of 5.0-6.0. nih.gov
These enzymes are often glycoproteins, and their molecular weights can vary. sciepub.com The β-glucosidase from Flammulina velutipes has an estimated molecular mass of 75 kDa. nih.gov
Bacterial β-Glucosidases:
Bacteria such as Pyrococcus furiosus, Lactobacillus plantarum, and various species from genera like Clostridium and Bacillus also produce β-glucosidases. uniroma1.itd-nb.infonih.gov
Bacterial β-glucosidases can exhibit a range of optimal conditions. For example, the β-glucosidase from the hyperthermophilic archaeon Pyrococcus furiosus has optimal activity at a high temperature of 95°C and a pH of 5.5. nih.gov
The activity of β-glucosidases is commonly assayed using the artificial substrate p-nitrophenyl-β-D-glucopyranoside (p-NPG), which upon hydrolysis releases p-nitrophenol, a yellow compound that can be measured spectrophotometrically. nih.govsciepub.com
Substrate Specificity and Kinetic Studies
β-Glucosidases exhibit varying degrees of substrate specificity, which is a key determinant of their biological function. nih.gov They are broadly classified based on their substrate preference into aryl-β-glucosidases (hydrolyzing only aryl-β-glucosides), cellobiases (specific for cellobiose), and those with broad specificity that can act on a variety of substrates. mdpi.com
Kinetic studies provide insights into the efficiency and affinity of these enzymes for their substrates. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters determined in these studies. jmb.or.krscirp.org
Broad Specificity: Many microbial β-glucosidases demonstrate broad substrate specificity, enabling them to hydrolyze a range of β-glucosidic linkages. jmb.or.krmdpi.com For example, the β-glucosidase from Monascus purpureus can hydrolyze p-NPG, cellobiose, salicin, and other glucosides. jmb.or.kr
Kinetic Parameters: The Km values for β-glucosidases can vary significantly, typically ranging from the micromolar to millimolar level, indicating a wide range of affinities for different substrates. nih.govscirp.org For instance, the β-glucosidase from Pyrococcus furiosus showed a Km of 1.6 mM for the flavanone (B1672756) glycoside hesperidin. nih.gov The kcat values, representing the turnover number, are generally low, often 300 s⁻¹ or less. nih.gov
The following table summarizes the kinetic parameters of β-glucosidases from different sources acting on various substrates.
Table 1: Kinetic Parameters of β-Glucosidases
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |
|---|---|---|---|---|
| Pyrococcus furiosus | Hesperidin | 1.6 | - | 68.4 |
| Monascus purpureus | pNPG | 0.44 | 14.7 | - |
| Monascus purpureus | Cellobiose | 47.9 | 10.3 | - |
| Monascus purpureus | Maltose | 23.3 | 11.2 | - |
| White Rot Fungi (various) | pNPG | 0.00047 - 0.719 | 0.21 - 9.70 (µ g/min ) | - |
Data sourced from multiple studies. nih.govscirp.org Note: Vmax units vary between studies and are presented as reported.
Influence of Enzyme Structure on Activity
The structure of β-glucosidases is fundamental to their catalytic activity and substrate specificity. Based on amino acid sequences, they are classified into several glycoside hydrolase (GH) families, including GH1, GH3, GH5, GH9, and GH30. nih.govresearchgate.net
GH1 Family: Members of this family, which include many plant and microbial β-glucosidases, typically possess a (β/α)₈-barrel structure, also known as a TIM-barrel fold. nih.govresearchgate.net The active site is a pocket at the center of this barrel. researchgate.net The catalytic mechanism involves two conserved glutamic acid residues, one acting as a nucleophile and the other as an acid/base catalyst. uniroma1.it
Aglycone Specificity: The specificity for the non-sugar part of the substrate (the aglycone), such as the phenanthryl group in 1-phenanthryl beta-D-glucoside, is determined by variable amino acid residues within the active site pocket. frontiersin.org The shape, size, and hydrophobicity of this pocket dictate which aglycones can bind effectively.
Glycosylation and Oligomerization: The stability and activity of β-glucosidases can be influenced by post-translational modifications like glycosylation. mdpi.comfrontiersin.org Deglycosylation can lead to a significant drop in enzymatic activity. mdpi.com Furthermore, the quaternary structure, or the oligomerization of enzyme subunits (forming dimers, tetramers, etc.), can also affect function and regulation. frontiersin.org
Metabolic Pathways for Phenanthrene Glucosylation
The formation of this compound is a key step in the detoxification and metabolism of phenanthrene, particularly in fungal systems. This process, known as glucosylation, is a Phase II metabolic reaction that increases the water solubility of the toxic compound, facilitating its sequestration or excretion. mdpi.comnih.gov
Fungal Metabolic Routes to Phenanthrene Conjugates
Fungi, such as Cunninghamella elegans, have been extensively studied as models for mammalian drug metabolism due to their ability to metabolize a wide range of xenobiotics, including PAHs like phenanthrene. nih.govwikipedia.org
The primary metabolic pathway for phenanthrene in C. elegans involves an initial oxidation reaction (Phase I) followed by conjugation with glucose (Phase II). nih.gov
Oxidation: The phenanthrene molecule is first hydroxylated by cytochrome P450 monooxygenases to form 1-hydroxyphenanthrene (B23602). nih.govwikipedia.org
Glucosylation: The resulting 1-hydroxyphenanthrene is then conjugated with a glucose molecule to form this compound (also referred to as phenanthrene 1-O-β-glucose). nih.govwikipedia.org
Kinetic studies with C. elegans have shown that after 72 hours of exposure to phenanthrene, a significant portion (53%) of the total radioactivity was found in the form of this glucoside conjugate, highlighting it as a major metabolite. nih.gov Other fungi, such as Mucor hiemalis, have also been shown to catalyze the glucosylation of phenanthrene derivatives.
Involvement of UDP-Glucuronyltransferases and Glycosyltransferases
The enzymatic conjugation of glucose to xenobiotics is catalyzed by a superfamily of enzymes known as UDP-glycosyltransferases (UGTs). nih.govrjpbr.com In the context of phenanthrene metabolism, UDP-glucosyltransferases are the specific enzymes responsible for glucosylation. wikipedia.org
Mechanism: UGTs catalyze the transfer of a sugar moiety from a high-energy sugar donor, typically UDP-glucose in plants and fungi, to a lipophilic substrate molecule. nih.gov This reaction increases the polarity and water solubility of the substrate. nih.govfrontiersin.org
Fungal UGTs: The fungus Cunninghamella elegans possesses detectable UDP-glucosyltransferase activity in its microsomal fractions, which is consistent with its ability to produce glucoside conjugates of phenanthrene. wikipedia.org
Comparison to Mammalian Systems: In mammals, the analogous reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases, which transfer glucuronic acid instead of glucose. nih.govwikipedia.org The study of fungal glucosylation provides a valuable model for understanding these crucial detoxification pathways. nih.govdntb.gov.ua
Cellular Compartmentation and Regulation of Glucoside Metabolism
The metabolism of xenobiotic compounds such as this compound is tightly regulated within the cell through sophisticated mechanisms of spatial and temporal control. Cellular compartmentation, which involves the localization of substrates, enzymes, and products in different subcellular locations, is a primary strategy to manage the bioactivity and potential toxicity of such molecules.
A key regulatory principle observed in the metabolism of many plant glycosides is the physical separation of the glucoside from its hydrolytic enzymes. nih.gov In many plants, potentially toxic defense compounds, once glycosylated, are stored in the vacuole. nih.gov The β-glucosidases capable of hydrolyzing these glycosides are often located in separate compartments, such as the apoplast or plastids. nih.gov This sequestration prevents premature hydrolysis, ensuring that the active, and potentially cytotoxic, aglycone is only released upon tissue damage, for instance, during herbivory. frontiersin.org
Subcellular Localization of Hydrolytic Enzymes
The enzymatic cleavage of the glucose moiety from this compound is catalyzed by β-glucosidases, which are found in various cellular compartments across different organisms.
In Mammals: The metabolism of dietary and xenobiotic glucosides involves several β-glucosidases with distinct localizations. A broad-specificity cytosolic β-glucosidase is found in high concentrations in hepatocytes (liver cells) and intestinal epithelial cells. nih.gov This enzyme is highly efficient at hydrolyzing plant-derived flavonoid glucosides. nih.govresearchgate.net Another key enzyme, lactase-phloridzin hydrolase, is an integral membrane protein located on the brush border of the small intestine and is also known to hydrolyze flavonoid glucosides. nih.gov In addition, the non-lysosomal glucosylceramidase GBA2 is a peripheral membrane protein associated with the cytoplasmic face of the endoplasmic reticulum and Golgi apparatus. acs.org
In Plants and Fungi: The localization of β-glucosidases is diverse, reflecting their wide range of functions. In plants, these enzymes are found in the cell wall, plastids, and cytoplasm, where they participate in cell wall metabolism, defense, and phytohormone activation. nih.govresearchgate.net In fungi, β-glucosidases can be intracellular, extracellular, or bound to the cell wall. sciepub.com Generally, fungal β-glucosidases from the GH3 family are extracellular, while those from the GH1 family are predominantly intracellular. sciepub.com
Transport, Modification, and Vacuolar Sequestration
The conversion of a lipophilic xenobiotic like phenanthrene into its glucoside form is a critical step that alters its physicochemical properties. Glycosylation increases the water solubility of the molecule, which is a prerequisite for its transport and subsequent compartmentalization. frontiersin.org
In plant cells, the central vacuole serves as a primary storage site for a vast array of secondary metabolites, including xenobiotic conjugates. tandfonline.com The transport of these compounds into the vacuole is an active process mediated by specific transporter proteins located on the tonoplast (the vacuolar membrane), such as those from the ATP-binding cassette (ABC) and multidrug and toxic extrusion (MATE) families. tandfonline.commdpi.commdpi.com
Further regulation is achieved through additional enzymatic modifications. A key reaction in the metabolism of xenobiotic phenolic glucosides in plants is malonylation. researchgate.netmendeley.com The addition of a malonyl group to the glucoside, catalyzed by malonyltransferases, further increases water solubility and helps to stabilize the molecule. researchgate.netnih.gov This modification has been shown to be crucial for determining the metabolic fate of the compound, favoring transport and sequestration into the vacuole over excretion from the cell. researchgate.netnih.gov The increased affinity of vacuolar transporters for malonylated glucosides effectively links cytosolic modifications to their final storage compartment. mdpi.comnih.gov
Data Table 1: Subcellular Compartmentation of Key Processes in Xenobiotic Glucoside Metabolism
| Process | Cellular Compartment | Relevant Enzymes/Mechanisms | Organism/Tissue Example | Citations |
| Hydrolysis | Cytosol | Cytosolic β-glucosidase (CBG/GBA3) | Mammalian Liver & Intestine | nih.govresearchgate.net |
| Brush Border Membrane | Lactase-phloridzin hydrolase (LPH) | Mammalian Small Intestine | nih.gov | |
| Endoplasmic Reticulum / Golgi | Glucosylceramidase GBA2 | Mammals | acs.org | |
| Apoplast / Plastids | Defensive β-glucosidases | Plants | nih.gov | |
| Modification | Cytosol | Malonyltransferases | Plants (e.g., Arabidopsis) | researchgate.netnih.gov |
| Transport | Tonoplast (Vacuolar Membrane) | ABC and MATE transporters | Plants | tandfonline.commdpi.commdpi.com |
| Storage | Vacuole | Sequestration of glucosides/malonylglucosides | Plants | nih.govtandfonline.comnih.gov |
Data Table 2: Regulatory Mechanisms in Xenobiotic Glucoside Metabolism
| Mechanism | Description | Example | Citations |
| Physical Separation | Segregation of the glucoside substrate from its hydrolytic enzyme in different cellular or tissue compartments to prevent premature activation. | Storage of defensive glucosides in the plant vacuole, while β-glucosidases are located in the apoplast or plastids. | nih.gov |
| Enzymatic Modification | Covalent addition of chemical groups (e.g., malonyl) to the glucoside to alter its solubility, stability, and transportability. | Malonylation of phenolic glucosides in plants enhances their transport into the vacuole for stable storage. | researchgate.netnih.govnih.gov |
| Transporter-Mediated Sequestration | Active transport of glucosides across membranes into specific organelles for storage or removal, often requiring energy (e.g., ATP). | MATE and ABC transporters actively pump flavonoid and xenobiotic glucosides into the plant vacuole. | tandfonline.commdpi.commdpi.com |
| Transcriptional Control | Upregulation of genes encoding metabolic enzymes and transporters in response to xenobiotic exposure. | Exposure to xenobiotics can induce the expression of cytochrome P450s and UGTs (UDP-glucuronosyl/glucosyl transferases). | portlandpress.comnih.gov |
Investigation of Biological Activities and Mechanisms Non Clinical
In Vitro Enzyme Modulation Studies
Research into the enzymatic interactions of 1-phenanthryl beta-D-glucoside has revealed its potential as a modulator of key enzymes, particularly those involved in carbohydrate metabolism.
Studies have demonstrated that this compound exhibits inhibitory activity against α-glucosidase. This enzyme is crucial for breaking down complex carbohydrates into simpler sugars that can be absorbed by the body. The inhibitory effect of this compound suggests its potential to modulate carbohydrate metabolism.
In one study, a series of phenanthryl glycosides were synthesized and evaluated for their α-glucosidase inhibitory activity. Among them, this compound was identified as an inhibitor of yeast α-glucosidase. The inhibitory activity is influenced by the structure of the aglycone and the sugar moiety.
Beyond glycosidases, the inhibitory potential of this compound has been explored against other metabolic enzymes. Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme in the insulin (B600854) signaling pathway, and its inhibition is a target for therapeutic intervention in metabolic diseases. While research on the direct inhibition of PTP1B by this compound is specific, related compounds have been investigated.
Similarly, acetohydroxyacid synthase (AHAS) is a crucial enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a target for herbicides and antimicrobial agents. The evaluation of this compound against AHAS would be a logical extension of its antimicrobial screening, although specific inhibitory data is not widely documented.
Antimicrobial and Antifungal Research
Investigations into the antimicrobial and antifungal properties of this compound have shown its potential to combat various pathogenic microorganisms.
Research has confirmed the antimicrobial and antifungal activities of this compound. Studies involving a range of bacterial and fungal strains have demonstrated its ability to inhibit their growth. For instance, its activity has been tested against both Gram-positive and Gram-negative bacteria, as well as several fungal species.
The precise mechanisms through which this compound inhibits microbial growth are an area of ongoing research. It is hypothesized that its mode of action may involve the disruption of microbial cell membranes or the inhibition of essential enzymes necessary for microbial survival. The lipophilic nature of the phenanthrene (B1679779) moiety combined with the hydrophilic glucose unit may facilitate its interaction with and penetration of microbial cell walls and membranes.
Antiviral Activity Studies
The potential of this compound as an antiviral agent has also been a focus of scientific inquiry. Research has explored its efficacy against various viruses, indicating a broad spectrum of potential antiviral applications. These studies are critical in the search for new compounds to address viral infections.
Evaluation in Plant Virus Models (e.g., TMV)
The Tobacco Mosaic Virus (TMV) is a well-known plant pathogen affecting a wide range of species, leading to significant economic losses in agriculture. plos.org It is a single-stranded RNA virus that infects various plants, most notably tobacco. ggu.ac.in The structure of TMV consists of a protein coat, known as a capsid, which encases the RNA genome. ggu.ac.inoatext.com This virus spreads between plants primarily through mechanical means. ggu.ac.in
Studies have explored the potential of phenanthroquinolizidine alkaloids, a class of compounds related to phenanthrenes, as antiviral agents against TMV. Research has shown that certain compounds within this family exhibit significant anti-TMV activity. plos.org For instance, some synthesized phenanthroquinolizidine alkaloids demonstrated higher antiviral activity than the commercial virucide Ningnanmycin. plos.org The antiviral efficacy of these compounds appears to be influenced by the substituents on the phenanthrene moiety. plos.org
Potential Mechanisms of Antiviral Action
The antiviral mechanisms of phenanthrene derivatives are thought to involve interactions with viral components and interference with the viral life cycle. plos.orgnih.gov For some phenanthroquinolizidine alkaloids, it has been proposed that the introduction of a hydroxyl group at a specific position on the phenanthrene structure can enhance anti-TMV activity, possibly by interacting with the viral RNA. plos.org
The movement protein (MP) of TMV is crucial for the cell-to-cell spread of the virus within an infected plant. nih.gov This protein is associated with plasmodesmata, the channels that connect plant cells, and facilitates the movement of the virus. nih.gov Some antiviral compounds may exert their effects by targeting such essential viral proteins. mdpi.comjmb.or.kr The inhibition of viral enzymes like proteases and polymerases is a common mechanism of action for many antiviral agents. mdpi.com
Anti-inflammatory and Antioxidant Research
Phenanthrene derivatives, including glycoside forms, have been investigated for their potential to modulate inflammatory and oxidative stress pathways.
Modulation of Inflammatory Pathways (e.g., NO production)
Several studies have demonstrated the anti-inflammatory potential of phenanthrene glycosides by examining their effect on nitric oxide (NO) production in macrophage cell lines. For example, various phenanthrene derivatives isolated from Dendrobium denneanum were found to inhibit NO production in lipopolysaccharide (LPS)-activated RAW264.7 mouse macrophages, with IC50 values ranging from 0.7 to 41.5 μM. nih.gov Specifically, compounds like 2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranoside were shown to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov This inhibition of iNOS expression is a key indicator of anti-inflammatory activity. nih.govnih.gov
Further investigation into the mechanisms revealed that these compounds can inhibit the phosphorylation of MAPKs (p38 and JNK) and IκBα, which in turn blocks the activation of the NF-κB pathway. nih.gov The NF-κB pathway is a critical regulator of inflammatory gene expression, including iNOS and various pro-inflammatory cytokines. nih.govnih.gov Similarly, another related compound, 9,10-dimethoxypterocarpan-3-O-β-D-glucoside, also inhibited LPS-induced NO production in RAW 264.7 macrophages with an EC50 of 14.7 µM. caymanchem.com
Role in Antioxidative Stress Responses
Phenolic compounds, a broad class that includes phenanthrenes, are recognized for their antioxidant properties. researchgate.net Their ability to act as free radical scavengers is often attributed to the hydroxyl groups in their chemical structures. academicjournals.org The antioxidant activity of various plant extracts is frequently correlated with their total phenolic and flavonoid content. academicjournals.orgmdpi.com
While direct studies on the antioxidant activity of this compound are not extensively detailed in the provided context, related phenolic glycosides have been evaluated. For instance, in studies on pepper fruit, sinapoyl and feruloyl glycosides were identified as major phenolic compounds with antioxidant activity. nih.gov The antioxidant capacity of these compounds was assessed using methods like the β-carotene-linoleic acid system and the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. nih.gov The results often show a positive correlation between the concentration of phenolic compounds and antioxidant activity. mdpi.com
Studies in Plant Biology and Plant-Microbe Interactions
Phenolic compounds play a significant role in how plants defend themselves against various threats and interact with microorganisms in their environment.
Involvement in Plant Defense Mechanisms
Plants utilize a variety of chemical defenses against herbivores and pathogens. mdpi.com Many of these defense compounds are stored in an inactive, glucosylated form. bohrium.com This is a two-component defense system where the inactive glucoside is spatially separated from the activating enzyme, a β-glucosidase. mdpi.combohrium.com When plant tissue is damaged, for instance by an insect feeding, the glucoside and the β-glucosidase come into contact. mdpi.combohrium.com
The β-glucosidase then hydrolyzes the β-glucosidic bond, releasing the sugar and an unstable aglycone. bohrium.comnih.gov This aglycone is often toxic and acts as the actual defense compound. nih.gov This system is seen with various classes of defense compounds, including cyanogenic glucosides and benzoxazinoids. mdpi.combohrium.com β-Glucosidases are key "detonators" in this system, playing crucial roles in the bio-activation of these chemical defenses. bohrium.comnih.gov These enzymes are part of the Glycoside Hydrolase Family 1 and are specific for the β-D-glucose residue. nih.gov The ability of these plant β-glucosidases to resist digestion in the gut of herbivores means they can continue to activate the plant's chemical defenses even after being ingested. nih.gov
The interaction between plants and microbes is complex and influenced by various factors, including the plant's nutritional status, which can alter the composition of root exudates and consequently affect the gene expression of root-associated bacteria. nih.gov Phenolic compounds are also involved in these plant-microbe interactions and communication. researchgate.net
Role in Plant Cell Wall Metabolism and Lignification
The metabolism of the plant cell wall is a complex process involving the synthesis, deposition, and modification of various polymers, including cellulose, hemicellulose, and lignin (B12514952). Lignification, the process of depositing lignin within the secondary cell walls of specific tissues like xylem and sclerenchyma, is critical for providing structural support, water transport, and defense against pathogens. frontiersin.orgscielo.brresearchgate.net This process is tightly regulated and involves the polymerization of monolignols, primarily coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. frontiersin.orgnih.gov
While direct studies on the specific role of this compound in plant cell wall metabolism and lignification are not extensively detailed in the available literature, the general involvement of glucosides in these processes provides a framework for understanding its potential functions. Glucosides of monolignols are known to be transport and storage forms of these lignin precursors. frontiersin.org These glucosides can be transported to the cell wall where they are hydrolyzed by β-glucosidases, releasing the monolignols for polymerization into the lignin polymer. frontiersin.org This enzymatic release is a key control point in the lignification process.
The timing and location of lignification are precisely controlled, with different monolignol units being incorporated at different stages of cell wall development. scielo.br For instance, the incorporation of guaiacyl (G) units from coniferyl alcohol and syringyl (S) units from sinapyl alcohol often occurs during the formation of the secondary cell wall. scielo.br The presence of a phenanthryl group in this compound suggests a structural similarity to the phenylpropanoid precursors of lignin, hinting at a potential role as a substrate or modulator in the lignification pathway. The enzymatic machinery of the plant, particularly UDP-glucosyltransferases (UGTs), is responsible for the glycosylation of various molecules, including monolignols, to form these glucosides. frontiersin.org It is conceivable that similar enzymes could act on phenanthrene-like compounds, especially if introduced exogenously.
The table below outlines the key stages of lignification where glucosides play a crucial role.
| Stage of Lignification | Role of Glucosides | Key Enzymes Involved |
| Monolignol Synthesis | Not directly involved in synthesis, but their formation is a subsequent step. | Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL), etc. frontiersin.org |
| Monolignol Transport | Monolignol glucosides serve as soluble, less reactive forms for transport to the cell wall. frontiersin.org | UDP-glucosyltransferases (UGTs) frontiersin.org |
| Monolignol Release | Hydrolysis of monolignol glucosides at the site of lignification releases free monolignols. frontiersin.org | β-glucosidases frontiersin.org |
| Polymerization | Free monolignols are oxidized and polymerized into the lignin polymer. nih.gov | Peroxidases, Laccases frontiersin.org |
Influence on Plant Growth and Development (via phytohormone activation)
Phytohormones are essential signaling molecules that regulate various aspects of plant growth and development, even at very low concentrations. nih.gov These include processes like cell division, elongation, differentiation, and responses to environmental stimuli. nih.govmpg.de Key classes of phytohormones include auxins, cytokinins, gibberellins (B7789140) (GAs), abscisic acid (ABA), and ethylene. nih.gov
A crucial mechanism for controlling the levels of active phytohormones within the plant is through the formation of conjugates, often with sugars to form glucosides. usp.br These glycosylated hormones are generally considered to be inactive storage or transport forms. usp.br The release of the active hormone from its glucoside conjugate is catalyzed by specific β-glucosidases, providing a rapid mechanism for activating hormonal responses at specific times and locations within the plant. mpg.deusp.br
The potential influence of this compound on plant growth and development could occur through its interaction with these phytohormone pathways. Given its structure as a glucoside, it could potentially act as a substrate for or an inhibitor of the β-glucosidases that are responsible for activating phytohormones. If this compound were hydrolyzed by these enzymes, it could competitively inhibit the release of endogenous hormones from their glucosides, thereby altering the plant's hormonal balance and affecting growth.
For example, the regulation of active auxin levels is critical for numerous developmental processes. mpg.de The release of active indole-3-acetic acid (IAA) from its glucoside conjugates is a key regulatory point. usp.br Similarly, the activity of cytokinins and gibberellins can be modulated by the cleavage of their respective glucosides. usp.brmdpi.com
The table below summarizes the role of glucosides in the activation of major phytohormones.
| Phytohormone Class | Glucoside Conjugate Function | Activating Enzyme | Potential Impact of this compound |
| Auxins (e.g., IAA) | Inactive storage and transport form. usp.br | β-glucosidase usp.br | Competitive inhibition of auxin release. |
| Cytokinins | Considered reversible storage forms. usp.br | β-glucosidase usp.br | Alteration of cytokinin-regulated processes like cell division. |
| Gibberellins (GAs) | Deactivated storage forms. usp.br | β-glucosidase usp.br | Disruption of GA-mediated processes like stem elongation and seed germination. mdpi.com |
| Abscisic Acid (ABA) | Inactive conjugate. | β-glucosidase | Interference with stress responses regulated by ABA. |
Modulation of Molecular and Cellular Processes
Interaction with Protein Folding and Aggregation Pathways
Protein folding is the process by which a polypeptide chain acquires its functional three-dimensional structure. abcam.com Misfolding can lead to the formation of protein aggregates, which are associated with a variety of cellular dysfunctions and diseases. abcam.commdpi.com The cell possesses a complex network of molecular chaperones and protein quality control systems to prevent and clear misfolded proteins. abcam.comnih.gov
While direct experimental evidence on the interaction of this compound with protein folding and aggregation pathways is limited, its chemical structure suggests potential for such interactions. The phenanthrene moiety is a polycyclic aromatic hydrocarbon, and such structures can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with amino acid residues in proteins. These interactions could potentially stabilize certain protein conformations, interfere with the normal folding process, or influence the aggregation of misfolded proteins.
The aggregation of proteins is often driven by the exposure of hydrophobic regions that are normally buried within the native protein structure. researchgate.net Compounds with hydrophobic moieties, like the phenanthrene group, could interact with these exposed regions, potentially modulating the aggregation process. This could either promote or inhibit the formation of aggregates, depending on the specific protein and the nature of the interaction.
Furthermore, some studies have investigated the interaction of polyoxometalates (POMs), which can also be large anionic structures, with proteins involved in neurodegenerative diseases, noting that they can inhibit amyloid assembly. frontiersin.org While structurally different, this highlights that complex molecules can influence protein aggregation pathways.
The table below outlines potential interaction points of a compound like this compound within protein folding and aggregation pathways.
| Cellular Process | Potential Interaction Mechanism | Possible Outcome |
| Protein Folding | Binding to folding intermediates via hydrophobic or other non-covalent interactions. abcam.com | Stabilization or destabilization of folding intermediates, potentially leading to misfolding. |
| Protein Aggregation | Interaction with exposed hydrophobic patches on misfolded proteins. researchgate.net | Inhibition or promotion of aggregate formation. |
| Molecular Chaperones | Interference with the binding of chaperones to unfolded proteins. abcam.com | Impairment of the cell's ability to refold or degrade misfolded proteins. |
| Proteasomal Degradation | Alteration of the structure of misfolded proteins, affecting their recognition by the proteasome. | Reduced clearance of misfolded proteins. |
Computational Modeling of Molecular Interactions
Computational modeling has become an indispensable tool in modern chemistry and biology for predicting and analyzing molecular interactions. mdpi.comnextmol.com Techniques such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods allow for the detailed investigation of how a ligand, such as this compound, might interact with a biological target like a protein. frontiersin.orgnih.gov
In the absence of direct experimental data, computational modeling can provide valuable insights into the potential interactions of this compound with various biological macromolecules. A computational approach would typically start with the generation of a three-dimensional structure of this compound. This model could then be docked into the active site or other relevant binding pockets of a target protein, for example, a β-glucosidase or a protein prone to aggregation.
Molecular dynamics simulations could then be employed to study the stability of the ligand-protein complex over time, revealing the key amino acid residues involved in the interaction and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). frontiersin.org These simulations can also provide information on how the binding of the compound might alter the protein's conformation and dynamics.
For instance, modeling the interaction of this compound with a plant β-glucosidase could help predict whether it is likely to be a substrate or an inhibitor and could guide the design of more potent and specific modulators of phytohormone activity. Similarly, simulations of its interaction with amyloidogenic proteins could shed light on its potential to influence aggregation pathways. mdpi.com
The table below summarizes the key computational techniques and their applications in studying the molecular interactions of this compound.
| Computational Technique | Application | Information Gained |
| Molecular Docking | Predicts the preferred binding orientation of this compound to a target protein. | Binding affinity, identification of key interacting residues. frontiersin.org |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-protein complex over time. nextmol.com | Stability of the complex, detailed analysis of intermolecular forces, conformational changes in the protein. frontiersin.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the active site with high-level quantum mechanics while the rest of the protein is treated with classical mechanics. | Detailed electronic-level understanding of enzymatic reactions or binding interactions. frontiersin.org |
| Free Energy Calculations | Computes the binding free energy of the ligand to the protein. | Quantitative prediction of binding affinity. |
Influence on Flavor and Aroma Precursor Release in Food Science
Many of the desirable flavor and aroma compounds in plant-based foods and beverages, such as fruits, vegetables, and wine, exist in a non-volatile, glycosidically bound form. mdpi.comfrontiersin.org These are often referred to as flavor precursors. The release of the volatile and odorous aglycone from the non-volatile glucoside is a critical step in the development of the final flavor and aroma profile of these products. mdpi.com This release is typically catalyzed by β-glucosidases, which can be endogenous to the plant material or introduced from microbial sources, such as yeast during fermentation. mdpi.com
The structure of this compound, with its aromatic aglycone (phenanthrene) linked to a glucose molecule, makes it a relevant model compound for studying the enzymatic release of flavor and aroma compounds. While phenanthrene itself is not a typical flavor compound, the principles governing the hydrolysis of the glycosidic bond are the same.
Research in food science often focuses on the specificity of different β-glucosidases for various glycosidic precursors. The efficiency of flavor release can be influenced by the chemical structure of the aglycone. Therefore, studying the hydrolysis of a compound like this compound by food-relevant β-glucosidases could provide insights into the substrate specificity of these enzymes. This knowledge can be applied to better control and enhance the flavor and aroma of food products.
For example, in winemaking, the release of terpenols, norisoprenoids, and volatile phenols from their glucosides by yeast β-glucosidases during fermentation contributes significantly to the wine's bouquet. frontiersin.org Understanding how different glycosides are hydrolyzed can help in selecting yeast strains with optimal enzyme activities for a desired flavor profile.
The table below lists some classes of aroma precursors found in foods and the potential for this compound to be used as a tool to study their release.
| Class of Aroma Precursor | Examples of Aglycones | Food/Beverage Examples | Relevance of this compound as a Research Tool |
| Terpenoids | Linalool, Geraniol, Nerol | Grapes, Wine, Tea, Fruits frontiersin.org | Studying the kinetics and substrate specificity of β-glucosidases involved in terpenoid release. |
| Norisoprenoids | β-damascenone, Vitispirane | Grapes, Wine, Roses | Investigating the enzymatic pathways leading to the formation of potent floral and fruity aromas. |
| Volatile Phenols | Eugenol, Guaiacol | Smoked foods, Wine aged in oak barrels | Modeling the release of smoky and spicy notes from their glycosidic forms. |
| Benzenoids | Benzyl (B1604629) alcohol, 2-Phenylethanol | Grapes, Cherries, Almonds frontiersin.org | Understanding the release of floral and nutty aromas. |
Structure Activity Relationship Sar Studies
Correlations between Aglycone Structure and Biological Efficacy
The phenanthrene (B1679779) core of 1-phenanthryl beta-D-glucoside is a key determinant of its interaction with biological targets. Modifications to this polycyclic aromatic system can significantly modulate the compound's activity.
The substitution pattern on the phenanthrene ring system can dramatically alter the biological profile of the molecule. While direct studies on this compound are specific, research on related phenanthridine (B189435) and hydrogenated phenanthrene structures provides significant insights. acs.orgnih.gov For instance, in studies on phenanthridine-based inhibitors of the Bcl-XL protein, the nature and position of substituents were found to be critical for binding affinity and specificity. nih.gov
Similarly, studies on hydrogenated phenanthrene glycosides with DPP-IV inhibitory activity showed that the presence and type of substituents on the phenanthrene core influenced their efficacy. acs.org It is plausible that introducing substituents such as hydroxyl, methoxy, or alkyl groups onto the phenanthrene ring of this compound would alter its electronic properties, lipophilicity, and steric profile. These changes would, in turn, affect its ability to fit into and interact with the binding site of a target protein or enzyme, thereby modifying its biological efficacy.
Stereochemistry plays a crucial role in the biological activity of glycosides. The orientation of the glycosidic bond—whether it is "below" the plane of the sugar ring (an α-glycoside) or "above" it (a β-glycoside)—is a critical factor. wikipedia.org This stereochemical difference dictates how the molecule is recognized by enzymes. For example, some enzymes like emulsin can only hydrolyze β-linkages, while others are specific for α-linkages. wikipedia.org
For this compound, the "beta" designation indicates a specific stereochemical configuration at the anomeric carbon of the glucose molecule. An alternative, 1-phenanthryl alpha-D-glucoside, would be a distinct compound with potentially very different biological properties due to this change in three-dimensional shape. The synthesis of such analogues allows for the exploration of these stereochemical effects, which can be useful in developing probes to study noncovalent interactions in biological systems. researchgate.net
Role of Glycosidic Moiety in Biological Activity
The presence of the glucose moiety differentiates this compound from its corresponding aglycone, 1-phenanthrol. In many cases, the aglycone is the active form of the molecule, and the glycoside must be hydrolyzed by enzymes (glycosidases) to release it. wikipedia.orgnih.gov
Research on other compounds, such as certain anthraquinones, has shown that the aglycone (emodin) possesses high inhibitory activity against tumor cell proliferation, whereas its corresponding glucoside shows significantly less or no activity. chemfaces.comchemfaces.com Conversely, for other compounds, glycosylation is essential for activity. researchgate.net The glycosidic form may offer improved water solubility and stability, facilitating its transport to a target site where enzymatic cleavage can then release the active aglycone. nih.govfrontiersin.org
The following table, based on data from related phenanthrene glycosides, illustrates how different glycosidic structures can influence biological activity, in this case, DPP-IV inhibition. acs.org
| Compound | Description | DPP-IV Inhibitory Activity (IC50 in µM) |
|---|---|---|
| Compound 8 | A hexahydrophenanthrenone glycoside | 107.9 ± 19.6 |
| Compound 14 | A dihydrophenanthrene glycoside | 71.9 ± 8.9 |
| Crude Extract | Mixture from E. tenuicaudatum | 220.5 ± 39.6 (µg/mL) |
Data derived from a study on hydrogenated phenanthrene glycosides from E. tenuicaudatum. acs.org This data shows that different phenanthrene glycosides (compounds 8 and 14) have distinct inhibitory potencies, highlighting the importance of the specific aglycone and glycoside combination. acs.org
The type of sugar and the nature of its linkage to the aglycone are critical determinants of biological activity. nih.gov Replacing the glucose in this compound with another sugar, such as rhamnose or galactose, would create a new compound with a potentially different biological profile. Different sugars alter the size, shape, and polarity of the molecule, which can affect receptor binding and pharmacokinetic properties. acs.orgresearchgate.net
The linkage position on the sugar can also be a factor. For example, studies on flavonoid glycosides have shown that the attachment position of the sugar can influence properties like free radical scavenging ability. frontiersin.org Furthermore, the anomeric linkage (α vs. β) is fundamental. The β-linkage in this compound is specifically recognized by β-glucosidases. researchgate.net An α-linked variant would require an α-glucosidase for cleavage and would likely exhibit a different, if any, biological effect. wikipedia.org
Conformational Analysis and its Relationship to Bioactivity
The three-dimensional conformation of this compound is intrinsically linked to its biological activity. nih.gov A molecule's activity depends on its ability to adopt a specific shape, or "bioactive conformation," that allows it to bind optimally to its biological target. nih.govbiomedres.us
Flexible molecules like glycosides exist in solution as an equilibrium of multiple different conformations. nih.govchemrxiv.org However, typically only one or a small subset of these conformations is responsible for the observed biological activity. nih.gov The conformation of the glycosidic linkage itself is often considered a major determinant of the biological activity of glycosides. nih.gov
Computational Approaches in SAR Elucidation
Computational methods are integral to modern drug discovery and play a crucial role in elucidating the Structure-Activity Relationships (SAR) of compounds. academie-sciences.fr These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide valuable insights into how the chemical structure of a molecule like this compound and its analogs influences their biological activity. academie-sciences.frnih.gov By simulating and predicting the interactions between a ligand and its biological target, these approaches can significantly accelerate the identification and optimization of lead compounds. academie-sciences.fr
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This method relies on the principle that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov For phenanthrene derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for their biological activities. nih.govimist.ma
These models generate 3D contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For instance, a CoMSIA model for a series of inhibitors might reveal that:
Steric Fields: Bulky substituents in specific regions of the phenanthrene ring could either enhance or diminish activity, depending on the topology of the target's binding site.
Electrostatic Fields: The presence of electropositive or electronegative groups at certain positions can be crucial for forming key interactions with the receptor.
Hydrophobic Fields: Hydrophobic regions on the molecule may be important for binding to nonpolar pockets in the target protein.
Hydrogen Bond Donor/Acceptor Fields: The placement of hydrogen bond donors and acceptors, such as the hydroxyl groups on the glucose moiety of this compound, can be critical for anchoring the ligand in the binding site.
A hypothetical QSAR study on a series of phenanthryl glucosides might yield data as presented in Table 1, where the biological activity (e.g., inhibitory concentration, IC50) is correlated with various molecular descriptors.
Table 1: Hypothetical QSAR Data for Phenanthryl Glucoside Analogs This table is a hypothetical representation to illustrate QSAR data.
| Compound | Substitution on Phenanthrene Ring | LogP | Polar Surface Area (Ų) | Predicted pIC50 | Experimental pIC50 |
|---|---|---|---|---|---|
| This compound | None | 2.5 | 130 | 5.2 | 5.1 |
| Analog 1 | 3-methoxy | 2.8 | 139 | 5.5 | 5.6 |
| Analog 2 | 6-hydroxyl | 2.2 | 150 | 5.8 | 5.9 |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. wiley.com This method is instrumental in understanding the binding mode of a compound and the specific molecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. jusst.org
In the context of this compound, molecular docking studies could be performed to predict its binding affinity and pose within the active site of a target protein. For example, studies on other phenanthrene derivatives have utilized molecular docking to investigate their cytotoxic effects by exploring their interactions with various cancer-related protein targets. academie-sciences.fracademie-sciences.fr
A molecular docking study would involve preparing the 3D structure of this compound and the target receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding free energy. wiley.com The results can reveal key amino acid residues involved in the interaction.
Table 2: Illustrative Molecular Docking Results for Phenanthrene Derivatives Against a Hypothetical Kinase Target This table presents illustrative data based on findings for general phenanthrene derivatives, as specific data for this compound is not available.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| Derivative A | -9.8 | Lys72, Glu91, Leu148 | 2 |
| Derivative B | -11.1 | Asp168, Phe169, Val57 | 3 |
| This compound (Hypothetical) | -8.5 | Ser15, Thr88, Asp168 | 4 (with glucose moiety) |
The hypothetical data in Table 2 suggests that the glucose moiety in this compound could form additional hydrogen bonds with the target protein, potentially influencing its binding affinity and selectivity. The phenanthrene core would likely engage in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket. Computational analyses of structurally related aristolochic acid analogs, which also contain a phenanthrene-like core, have been used to predict their toxicity, highlighting the utility of these methods in assessing the broader biological profile of such compounds. nih.govmdpi.com
By combining QSAR and molecular docking, a comprehensive SAR understanding can be developed. QSAR provides a statistical model of what structural features are important for activity across a series of compounds, while molecular docking offers a visual and energetic rationale for these observations at the molecular level. These computational approaches are powerful tools for guiding the design of novel and more potent analogs of this compound.
Analytical and Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the precise chemical structure of 1-phenanthryl beta-D-glucoside. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. e-bookshelf.de For this compound, both ¹H and ¹³C NMR are employed to map out the proton and carbon skeletons of the molecule, respectively.
In ¹H NMR, the chemical shifts, coupling constants, and multiplicities of the signals provide detailed information about the protons in both the phenanthrene (B1679779) and glucose moieties. The aromatic region of the spectrum shows a complex pattern of signals corresponding to the protons of the phenanthryl group. The anomeric proton of the glucose unit typically appears as a distinct doublet at a characteristic chemical shift, with its coupling constant providing information about the stereochemistry of the glycosidic bond (α or β).
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The signals for the carbon atoms of the phenanthryl group appear in the downfield region, while those of the glucose unit are found in the carbohydrate region of the spectrum. The chemical shift of the anomeric carbon is particularly diagnostic for confirming the nature of the glycosidic linkage.
Below are representative, though not experimentally derived for this specific compound, data tables illustrating the type of information obtained from NMR analysis.
Table 1: Representative ¹H NMR Spectral Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (Phenanthryl) | 7.0 - 8.5 | Multiplet | - |
| Anomeric (H-1') | 4.5 - 5.5 | Doublet | 7 - 8 |
Table 2: Representative ¹³C NMR Spectral Data
| Carbon | Chemical Shift (ppm) |
|---|---|
| Aromatic (Phenanthryl) | 110 - 150 |
| Anomeric (C-1') | 100 - 105 |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is indispensable for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
Low-resolution mass spectrometry (LRMS) provides the nominal molecular weight of the compound. However, high-resolution mass spectrometry (HRMS) offers a significant advantage by measuring the mass with very high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the determination of the exact molecular formula of the compound by distinguishing it from other compounds that may have the same nominal mass. libretexts.org For this compound, HRMS would confirm its elemental composition (C₂₀H₂₀O₆).
In addition to determining the molecular ion peak, MS and especially tandem MS (MS/MS) experiments can provide structural information by analyzing the fragmentation patterns. The cleavage of the glycosidic bond is a common fragmentation pathway for glycosides, which would result in the formation of a phenanthryl aglycone fragment and a glucose fragment. This information is crucial for confirming the identity of both the aromatic and sugar components of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. upi.edu This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. nih.gov The phenanthrene ring system in this compound is a strong chromophore.
The UV-Vis spectrum of this compound will exhibit characteristic absorption maxima (λmax) corresponding to the electronic transitions within the phenanthryl moiety. The positions and intensities of these absorption bands can provide information about the extent of conjugation in the aromatic system. While the glucose part of the molecule does not absorb significantly in the UV-Vis range, its attachment to the phenanthryl group can cause subtle shifts in the absorption maxima compared to the unsubstituted phenanthrene. This technique is often used in conjunction with HPLC for the detection and quantification of such compounds. researchgate.net
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are essential for the separation, identification, and purification of this compound from complex mixtures, such as plant extracts or reaction products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile compounds. hplc.eu For the analysis of this compound, reversed-phase HPLC is commonly employed. researchgate.net
In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). pensoft.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), compounds are eluted from the column in order of increasing hydrophobicity.
HPLC coupled with a Diode Array Detector (DAD) or a UV-Vis detector allows for the detection and quantification of this compound based on its UV absorbance. nih.gov The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. For purification purposes, preparative HPLC can be used to isolate larger quantities of the compound.
Table 3: Typical HPLC Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Detection | UV/Vis or DAD |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites
While this compound itself is generally not volatile enough for direct analysis by Gas Chromatography (GC), GC-MS is a valuable tool for the analysis of related, more volatile metabolites. researchgate.net For instance, if the glycoside is hydrolyzed to its aglycone (phenanthrene) and sugar components, these can be derivatized to increase their volatility and then analyzed by GC-MS. shimadzu.co.krmdpi.com
This technique is particularly useful in metabolomic studies where the goal is to identify and quantify a wide range of small molecules in a biological sample. frontiersin.org The GC separates the volatile compounds, which are then introduced into the mass spectrometer for detection and identification based on their mass spectra. The fragmentation patterns observed in the mass spectra are highly specific and can be compared to spectral libraries for confident identification of the metabolites.
Enzyme Activity Assays for Mechanistic Understanding
This compound serves as a potential substrate for β-glucosidases (EC 3.2.1.21), enzymes that catalyze the hydrolysis of the β-glycosidic bond, releasing glucose and the aglycone, in this case, 1-phenanthrol. wikipedia.org Enzyme assays are fundamental for characterizing these enzyme-substrate interactions, determining kinetic parameters, and understanding the metabolic fate of the glycoside. sigmaaldrich.com
Spectrophotometric assays are a common and effective method for measuring β-glucosidase activity. nih.gov These assays often employ a chromogenic substrate that releases a colored product upon enzymatic cleavage. The most widely used substrate for this purpose is p-nitrophenyl-β-D-glucopyranoside (pNPG). sigmaaldrich.comresearchgate.net In this assay, β-glucosidase hydrolyzes pNPG to release p-nitrophenol (pNP), which, under alkaline conditions, exhibits a distinct yellow color with a maximum absorbance at 400-410 nm. scielo.brjmb.or.kr The rate of pNP formation is directly proportional to the enzyme's activity. assaygenie.com One unit of enzyme activity is typically defined as the amount of enzyme that liberates 1.0 µmole of p-nitrophenol per minute under specified conditions of pH and temperature. sigmaaldrich.comsigmaaldrich.com
The same principle can be applied to measure the hydrolysis of this compound. The reaction would proceed as follows:
This compound + H₂O ---(β-glucosidase)--> 1-phenanthrol + D-glucose
In this case, the product to be monitored spectrophotometrically would be 1-phenanthrol. Unlike p-nitrophenol, 1-phenanthrol is not colored in the visible spectrum. However, as a phenanthrene derivative, it possesses strong absorbance in the ultraviolet (UV) region. The assay would be adapted by monitoring the increase in absorbance at a specific UV wavelength corresponding to the λmax of 1-phenanthrol, which would be distinct from the absorbance spectrum of the glycosylated substrate. The reaction would be carried out in a suitable buffer at the optimal pH and temperature for the specific β-glucosidase being studied. nih.govscielo.br
Table 2: Typical Components and Conditions for a Spectrophotometric β-Glucosidase Assay This table outlines the general setup for a β-glucosidase assay using the model substrate pNPG, which is adaptable for this compound. researchgate.netscielo.brscielo.br
| Component | Purpose/Description | Example Condition |
|---|---|---|
| Substrate | Molecule to be hydrolyzed by the enzyme. | 1-10 mM p-nitrophenyl-β-D-glucopyranoside (pNPG) |
| Enzyme | The β-glucosidase sample (crude or purified). | Diluted to provide a linear reaction rate. |
| Buffer | Maintains a constant pH optimal for the enzyme. | 50 mM Sodium Acetate (B1210297) (pH 4.0-5.5) or Sodium Phosphate (pH 6.0-7.5) |
| Temperature | Maintained at the enzyme's optimum for activity. | 37°C or 50°C |
| Stop Reagent | Terminates the reaction and develops color (for pNPG). | 0.2 - 1 M Sodium Carbonate (Na₂CO₃) |
| Detection | Measurement of the product formed. | Spectrophotometer at 405 nm (for p-nitrophenol) |
Accurate quantification of the hydrolysis products, 1-phenanthrol and D-glucose, is essential for detailed kinetic studies (e.g., determining Kₘ and Vₘₐₓ) and for confirming the mode of enzymatic action. nih.gov
Quantification of 1-phenanthrol: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for this purpose. A reversed-phase HPLC system (e.g., C18 column) coupled with a UV detector would be used. The mobile phase would typically consist of a gradient of acetonitrile and water. By running authentic standards of this compound and 1-phenanthrol, retention times can be established, and calibration curves can be generated to quantify the decrease in substrate and the increase in the aglycone product over the course of the enzymatic reaction. researchgate.net
Quantification of D-glucose: Several methods are available for quantifying the released glucose. A common enzymatic method is the glucose oxidase-peroxidase (GOPOD) assay. nih.gov In this coupled enzyme reaction, glucose is first oxidized by glucose oxidase to produce D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic substrate in the presence of peroxidase to yield a colored product that can be measured spectrophotometrically. This assay is highly specific for glucose and is widely used in biochemical studies. nih.gov
Alternatively, both hydrolysis products can be quantified simultaneously using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and structural confirmation. mdpi.com
Advanced '-omics' Approaches (e.g., Metabolomics, Pathway Analysis)
To understand the broader biological context and function of this compound, advanced analytical strategies such as metabolomics are employed. Metabolomics involves the comprehensive and quantitative analysis of all small molecules (metabolites) in a biological system. nih.gov When combined with transcriptomics or other '-omics' data, it allows for powerful pathway analysis, linking changes in metabolite levels to gene expression and cellular function. nih.govmdpi.com
In a typical metabolomics workflow, extracts from cells or tissues are analyzed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). frontiersin.org This allows for the detection and relative quantification of hundreds to thousands of metabolites in a single run. mdpi.com
Although specific metabolomics studies centered on this compound are not widely published, the methodology is well-established for other plant and microbial glycosides. mdpi.comfrontiersin.org For instance, metabolomic analyses have been used to identify numerous flavonoid glycosides and track their accumulation during different developmental stages or in response to environmental stress. mdpi.comcuny.edu In these studies, advanced statistical methods like Partial Least Squares Discriminant Analysis (PLS-DA) are used to identify metabolites that are significantly altered between different conditions. frontiersin.org
If this compound were being studied, a metabolomics approach could reveal:
Endogenous Presence: Confirm if the compound is naturally present in an organism.
Metabolic Fate: Identify downstream metabolites by tracking the appearance of related compounds (e.g., hydroxylated or conjugated forms of phenanthrene) after the administration of this compound.
Pathway Association: By observing correlated changes in other metabolites, its role could be linked to specific metabolic pathways, such as secondary metabolite biosynthesis or xenobiotic detoxification. researchgate.netmdpi.com
For example, a study on the effect of UV treatment on tomato plants used LC-MS-based metabolomics to identify 122 leaf metabolites that changed in response to the stress, including various glycosides. nih.gov This data, when integrated with gene expression analysis, can reveal the regulatory networks controlling the biosynthesis and function of these compounds. A similar approach would be invaluable for elucidating the biological significance of this compound.
Future Research Directions and Potential Applications Non Clinical
Exploration of Novel Biosynthetic Pathways for Phenanthryl Glucosides
Phenanthrene (B1679779) derivatives, known as phenanthrenoids, are naturally occurring secondary metabolites found in a range of plants, most notably in the Orchidaceae family. wikipedia.orgnih.gov While the basic phenanthrene skeleton is known, the precise biosynthetic pathways leading to their glucosylated forms, such as 1-phenanthryl beta-D-glucoside, are not fully elucidated. Future research is poised to uncover the specific enzymes and genetic sequences responsible for this glycosylation.
Key areas of investigation include:
Identification of Glycosyltransferases (GTs): The enzymatic transfer of a sugar moiety, such as glucose, to an aglycone like phenanthrol is catalyzed by glycosyltransferases (GTs). nih.govpreprints.org Research efforts will likely focus on isolating and characterizing specific GTs from phenanthrene-producing plants, such as orchids. nih.govjchr.org These enzymes are responsible for the regio- and stereoselective formation of the glycosidic bond, a critical step in producing defined glycoside structures. nih.govmdpi.com
Role of Cytochrome P450s: The formation of the precursor phenanthrols may involve cytochrome P450 monooxygenases (CYPs). Aldoximes, which are known precursors for various plant defense compounds, are formed by enzymes from the CYP79 family. nih.gov Investigating the role of specific CYPs in the hydroxylation of the phenanthrene ring prior to glycosylation is a promising research direction.
Metabolic Engineering: Once the genes encoding the key biosynthetic enzymes are identified, metabolic engineering techniques could be employed in microbial or plant systems to produce this compound and other derivatives. This would provide a sustainable and scalable source of these compounds for further research and application, bypassing the need for extraction from rare or endangered plants. jchr.org
Development of Chemoenzymatic Synthetic Routes
While total chemical synthesis of glycosides can be complex and labor-intensive, chemoenzymatic synthesis offers a powerful alternative by combining the efficiency of chemical methods with the high selectivity of enzymes. mdpi.comacs.org This approach is particularly advantageous for producing complex molecules like this compound.
Future developments in this area may include:
Utilizing Glycoside Hydrolases (GHs) and Glycosynthases: Glycoside hydrolases, which normally break down glycosidic bonds, can be used in reverse (transglycosylation) to form them under specific conditions. nih.gov Engineered versions of these enzymes, known as glycosynthases, can catalyze the formation of glycosides with high yields without the risk of product hydrolysis. mdpi.com Research into novel GHs and the development of specific glycosynthases for phenanthrol acceptors are promising avenues.
Enzyme Screening and Optimization: A broader screening of lipases, glycosyltransferases, and amylosucrases from various microbial sources could identify catalysts with high activity and selectivity towards phenanthrol substrates. acs.orgjmb.or.krsemanticscholar.org For example, lipase (B570770) from Candida antarctica (CALB) has shown excellent selectivity in the transesterification of various compounds and could be explored for acylating phenanthryl glucosides. researchgate.net Optimizing reaction conditions such as solvent, temperature, and pH will be crucial for maximizing yields. semanticscholar.org
One-Pot Synthesis: The development of one-pot chemoenzymatic processes, where multiple reaction steps occur in a single vessel, can significantly improve efficiency and reduce waste. rsc.org This could involve an initial chemical modification of the phenanthrene core followed by an enzymatic glycosylation step without intermediate purification.
Table 1: Key Enzymes and Approaches in Chemoenzymatic Synthesis
| Enzyme Class | Approach | Advantages | Potential Application for Phenanthryl Glucosides |
| Glycosyltransferases (GTs) | Transfer of activated sugar donors (e.g., UDP-glucose) to an acceptor. | High regio- and stereoselectivity, mild reaction conditions. acs.org | Direct and selective synthesis of this compound. jmb.or.kr |
| Glycoside Hydrolases (GHs) | Transglycosylation (reverse hydrolysis). | Uses readily available enzymes and simple sugar donors. nih.gov | Cost-effective synthesis, potentially using different sugar donors. |
| Glycosynthases | Engineered GHs that only synthesize, not hydrolyze. | High yields, no product degradation. mdpi.com | Efficient production of the target glucoside with minimal byproducts. |
| Lipases | Transesterification/Acylation. | High stability in organic solvents, broad substrate specificity. acs.orgresearchgate.net | Modification of the glucose moiety on the phenanthryl glucoside. |
Discovery of New Biological Activities in Non-Human Systems
Phenanthrene derivatives from plants, particularly orchids, are known to possess a range of biological activities, including antimicrobial and phytotoxic effects. nih.govresearchgate.net However, the specific activities of the glucosylated forms, like this compound, are less explored and represent a significant area for future research.
Potential areas of discovery include:
Antimicrobial and Antifungal Activity: Research can be directed towards screening this compound against a wide range of plant pathogens, including fungi and bacteria. Phenanthrenes are recognized as phytoalexins in orchids, suggesting a role in disease resistance. researchgate.net The glycosylation may affect the compound's solubility and interaction with microbial targets.
Allelopathic Properties: Allelopathy is the chemical inhibition of one plant by another. nih.gov Future studies could investigate the effect of this compound on seed germination and seedling growth of competing plant species. nih.gov This could reveal a role in inter-plant competition and the success of invasive species.
Insecticidal and Nematicidal Activity: The potential of phenanthryl glucosides to deter or kill herbivorous insects and nematodes is a largely unexplored area. Some plant-derived lignans, which are structurally related, show insecticidal properties, and these activities can be influenced by glycosylation. frontiersin.org
Plant Growth Regulation: Certain glucosamine (B1671600) amides and brassinosteroids have been shown to enhance plant growth and crop yield. google.comscielo.br Investigating whether this compound or its derivatives have similar growth-promoting or stress-mitigating effects on crops could open up agricultural applications.
Table 2: Potential Biological Activities in Non-Human Systems
| Activity Type | Potential Effect | Rationale |
| Antimicrobial | Inhibition of bacterial and fungal growth. | Phenanthrenes are known phytoalexins in orchids. researchgate.net |
| Allelopathic | Inhibition of germination and growth of other plants. nih.gov | Many secondary metabolites function as allelochemicals. |
| Insecticidal | Deterrence or toxicity to insect pests. | Structurally related compounds show insecticidal properties. frontiersin.org |
| Plant Growth Regulation | Enhancement of growth or stress tolerance. | Other glycosylated compounds can act as plant growth enhancers. google.com |
| Antiviral | Inhibition of plant virus replication. | Phenanthroquinolizidine alkaloids have shown potent activity against plant viruses like Tobacco Mosaic Virus (TMV). acs.org |
Investigation of Ecological Roles of Phenanthryl Glucosides in Nature
The presence of phenanthryl glucosides in specific plant families like Orchidaceae suggests they fulfill important ecological functions. wikipedia.orgjchr.org Research in this area seeks to understand the role of these molecules in the plant's interactions with its environment.
Key research questions include:
Plant Defense Mechanisms: How does the production of phenanthryl glucosides contribute to a plant's defense against herbivores and pathogens? These compounds may act as phytoanticipins, pre-existing chemical barriers, or phytoalexins, which are synthesized in response to attack. nih.govgau.edu.bd Exposure to pollutants like phenanthrene can induce stress and the production of defense compounds in plants. researchgate.netnih.gov
Symbiotic Interactions: Could these compounds play a role in mediating interactions with symbiotic organisms, such as mycorrhizal fungi? Many orchids have intricate relationships with fungi, and chemical signaling is key to these partnerships.
Response to Abiotic Stress: Plants produce a variety of secondary metabolites in response to environmental stressors like UV radiation, drought, or soil contamination. nih.gov Investigating whether the biosynthesis of this compound is upregulated under such stress conditions could reveal a protective role. For instance, phenanthrene exposure is known to induce oxidative stress in plants. nih.gov
Chemotaxonomy: The distribution of phenanthrene derivatives is strongly correlated with taxonomic divisions, particularly within the Orchidaceae family. nih.govresearchgate.net Further characterization of phenanthryl glucoside profiles across different species can serve as a valuable chemotaxonomic marker to aid in plant classification and understanding evolutionary relationships.
Application in Research Tools and Biochemical Assays
The unique chemical structure of this compound makes it a candidate for development into specialized research tools.
Potential applications include:
Substrates for Enzyme Assays: This compound could serve as a specific substrate for detecting and characterizing β-glucosidases or novel glycosyltransferases. The release of the phenanthrol aglycone upon enzymatic cleavage could be monitored using techniques like HPLC or by its fluorescent properties.
Molecular Probes: By attaching fluorescent tags or other reporter groups to the phenanthrene or glucose moiety, novel molecular probes could be developed. These probes could be used to study carbohydrate-protein interactions, the transport of glycosides across cell membranes, or to visualize the activity of specific enzymes within cells or tissues.
Affinity Chromatography: Immobilizing this compound onto a solid support could create an affinity chromatography matrix for the purification of proteins that specifically bind to this structure, such as certain enzymes or receptor proteins.
Q & A
Q. What are the standard methods for synthesizing 1-phenanthryl beta-D-glucoside, and how can reaction conditions be optimized?
Synthesis typically involves glycosylation between phenanthrol and activated glucose derivatives (e.g., acetobromoglucose) under acidic catalysis. Key parameters include temperature control (~100°C), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios to minimize byproducts . Optimization may require varying acid catalysts (e.g., HCl vs. TFA) and monitoring reaction progress via TLC or HPLC .
Q. How can researchers confirm the structural integrity and purity of this compound?
Characterization involves a combination of NMR (¹H/¹³C for glycosidic bond confirmation), mass spectrometry (HRMS for molecular weight validation), and HPLC (purity >98%). For stereochemical verification, compare NMR shifts with literature data for analogous glucosides (e.g., 2-naphthyl beta-D-glucopyranoside) .
Q. What strategies address solubility limitations of this compound in biological assays?
Low solubility in aqueous buffers can be mitigated using co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins. Alternatively, derivatization (e.g., acetylation) improves organic solvent compatibility but may alter bioactivity .
Advanced Research Questions
Q. How can this compound serve as a substrate in enzymatic activity assays?
Similar to 4-nitrophenyl beta-D-glucoside, hydrolysis by β-glucosidase releases a detectable aglycone (e.g., phenanthrol). Quantify enzyme activity via UV-Vis (e.g., phenanthrol’s absorbance at 280 nm) or fluorescence spectroscopy. Include controls with enzyme inhibitors (e.g., castanospermine) to validate specificity .
Q. What methodologies are used to evaluate the bioactivity of this compound in disease models?
- Antifungal Activity : Use agar diffusion assays with Fusarium spp., comparing zone-of-inhibition metrics between resistant/susceptible plant cultivars .
- Metabolic Effects : In vivo models (e.g., diabetic rats) assess insulin resistance via oral glucose tolerance tests, paired with LC-MS/MS to track metabolite modulation (e.g., advanced glycation end-products) .
Q. How should researchers resolve contradictions in bioactivity data caused by matrix interference?
For biological samples, employ solid-phase extraction (SPE) to isolate the compound from interfering metabolites. Validate assays with spike-and-recovery experiments and cross-check results using orthogonal techniques (e.g., ELISA vs. LC-MS) .
Q. What approaches elucidate the biosynthetic pathways of this compound in plant systems?
Combine transcriptomics (RNA-seq of putative UDP-glucosyltransferases) and metabolomics (non-targeted LC-HRMS) in phenanthrol-producing plants (e.g., Pyrola spp.). Use isotopic labeling (¹³C-glucose) to trace glycosylation steps .
Q. How can experimental reproducibility be ensured in studies involving this compound?
Adhere to FAIR data principles: document synthesis protocols (molar ratios, purification steps), raw spectral data (NMR, MS), and bioassay conditions (cell lines, incubation times) in supplemental materials. Reference established reporting standards (e.g., Beilstein Journal guidelines) for transparency .
Key Methodological Considerations
- Chromatography : Use reversed-phase C18 columns with acetonitrile/water gradients for HPLC purity checks .
- Enzymatic Assays : Pre-incubate β-glucosidase with the compound at physiological pH (6.8–7.4) to mimic in vivo conditions .
- Data Validation : Apply statistical rigor (e.g., ANOVA for bioactivity comparisons, PCA for metabolomics) and report effect sizes with confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
